![molecular formula C8H13NO B13548310 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13548310.png)
3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol is a compound that features a unique bicyclo[1.1.1]pentane core structure. This structure is known for its rigidity and three-dimensionality, making it an attractive scaffold in medicinal chemistry and materials science. The compound also contains an azetidine ring, which is a four-membered nitrogen-containing ring, and a hydroxyl group, which contributes to its reactivity and potential for further functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)bicyclo[111]pentan-1-ol typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the synthetic routes mentioned above. The choice of method would depend on factors such as yield, cost, and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azetidine ring can be reduced to form different nitrogen-containing compounds.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides or sulfonates for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide variety of functional groups.
Applications De Recherche Scientifique
3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used to study the reactivity of the bicyclo[1.1.1]pentane core.
Biology: The compound can be used in the development of bioisosteres, which are molecules that mimic the biological properties of other compounds.
Mécanisme D'action
The mechanism of action of 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol depends on its specific application. In medicinal chemistry, it may act as a bioisostere, mimicking the biological activity of other compounds by interacting with similar molecular targets and pathways. The bicyclo[1.1.1]pentane core adds three-dimensionality and rigidity to the molecule, which can enhance its binding affinity and selectivity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but may have different substituents at the bridgehead positions.
Cubanes: Another class of rigid, three-dimensional molecules that can serve as bioisosteres.
Higher bicycloalkanes: These compounds have similar structural features but with additional carbon atoms in the ring system.
Uniqueness
3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol is unique due to the presence of both the azetidine ring and the hydroxyl group, which provide additional sites for chemical modification and enhance its potential as a versatile building block in synthetic chemistry and drug development .
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol |
InChI |
InChI=1S/C8H13NO/c10-8-3-7(4-8,5-8)6-1-9-2-6/h6,9-10H,1-5H2 |
Clé InChI |
MEGXDVZYFKXXOM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C23CC(C2)(C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


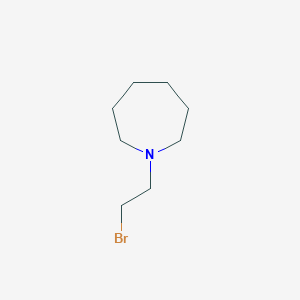
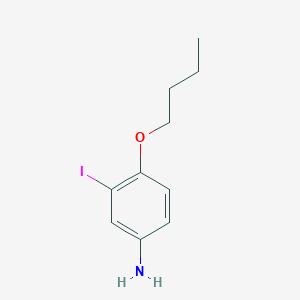
![[1-(4-Chlorophenyl)ethyl][(2,6-dichloropyridin-4-yl)methyl]amine](/img/structure/B13548241.png)
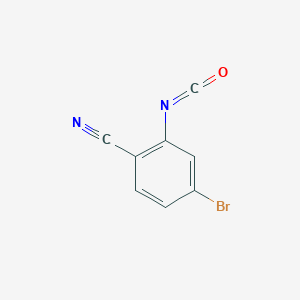
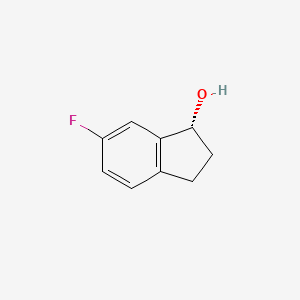
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride](/img/structure/B13548266.png)
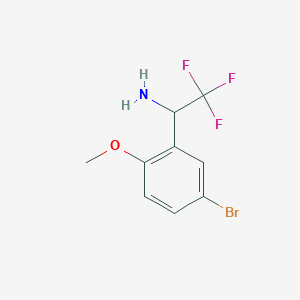
![3-[(2-Methoxyethoxy)methyl]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13548283.png)
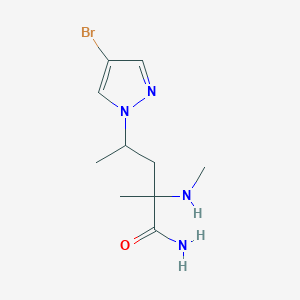
![2-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-6-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13548287.png)
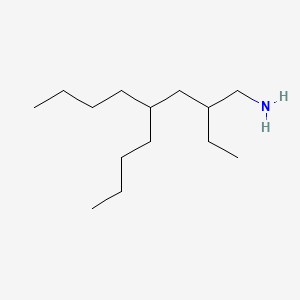
![[2-(Hydroxymethyl)azetidin-2-yl]methanol](/img/structure/B13548322.png)

![1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride](/img/structure/B13548335.png)
